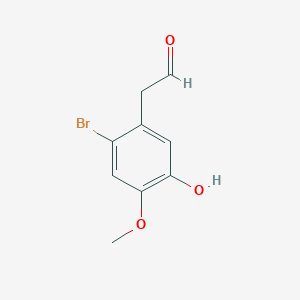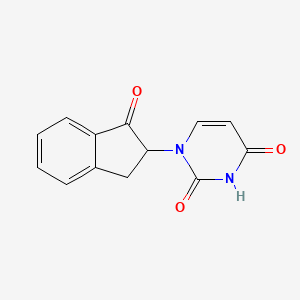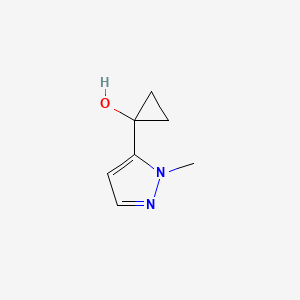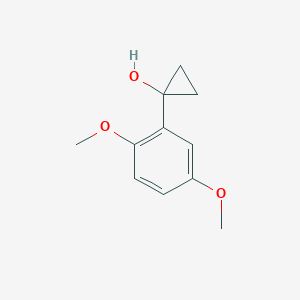
1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of 2,5-dimethoxybenzyl alcohol. One common method includes the reaction of 2,5-dimethoxybenzyl chloride with diazomethane under basic conditions to form the cyclopropane ring . The reaction is usually carried out in an inert atmosphere to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 1-(2,5-Dimethoxyphenyl)cyclopropanone.
Reduction: 1-(2,5-Dimethoxyphenyl)cyclopropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The methoxy groups and the cyclopropane ring may play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol: Similar structure but with methoxy groups at the 2 and 3 positions.
1-(2,4-Dimethoxyphenyl)cyclopropan-1-ol: Methoxy groups at the 2 and 4 positions.
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol: Methoxy groups at the 3 and 4 positions.
Uniqueness: 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The cyclopropane ring adds to its structural rigidity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-8-3-4-10(14-2)9(7-8)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
Clave InChI |
HIWCFLYNSQLXRE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


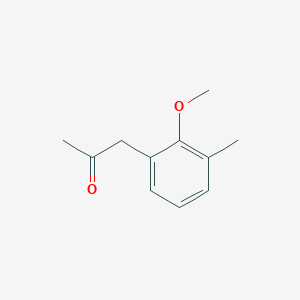
![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)
![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)

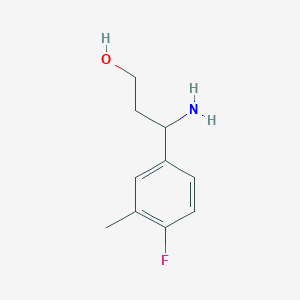



![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)

![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)
